2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide
CAS No.: 2415621-44-0
Cat. No.: VC4743889
Molecular Formula: C16H23NO4S2
Molecular Weight: 357.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2415621-44-0 |
|---|---|
| Molecular Formula | C16H23NO4S2 |
| Molecular Weight | 357.48 |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C16H23NO4S2/c1-20-13-4-3-12(7-14(13)21-2)8-15(18)17-9-16(19)10-22-5-6-23-11-16/h3-4,7,19H,5-6,8-11H2,1-2H3,(H,17,18) |
| Standard InChI Key | VSUSSOKPEMJSJW-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CC(=O)NCC2(CSCCSC2)O)OC |
Introduction
2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide is a complex organic compound belonging to the class of amides. It features a unique structure with multiple functional groups, including a 3,4-dimethoxyphenyl moiety and a 6-hydroxy-1,4-dithiepan ring, which may contribute to its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry and its interactions with biological systems.
Synthesis
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide typically involves several steps, each requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Synthesis Steps
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Formation of the 3,4-Dimethoxyphenyl Moiety: This involves the synthesis or procurement of the 3,4-dimethoxyphenyl group.
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Synthesis of the 6-Hydroxy-1,4-Dithiepan Ring: This step involves cyclization reactions using sulfur-containing reagents.
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Coupling Reaction: The final step involves coupling the 3,4-dimethoxyphenyl group with the 6-hydroxy-1,4-dithiepan ring using appropriate coupling agents and conditions.
Potential Applications
| Field | Potential Use |
|---|---|
| Medicinal Chemistry | Drug development due to its potential biological activities |
| Pharmaceutical Research | Interaction with biological targets |
Future Research Directions
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In-depth Biochemical Assays: To elucidate the compound's mechanism of action.
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Pharmacological Evaluations: To assess its efficacy and safety in biological systems.
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Structure-Activity Relationship (SAR) Studies: To optimize its structure for improved biological activity.
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